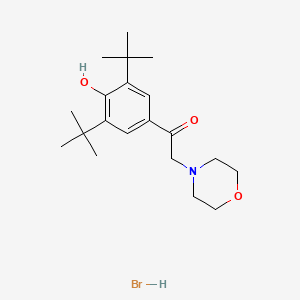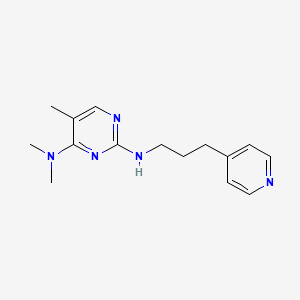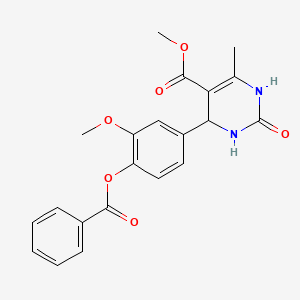![molecular formula C17H19N5O B4058452 N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine](/img/structure/B4058452.png)
N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine
Übersicht
Beschreibung
N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine typically involves multi-step organic reactions. The starting materials often include 3-methylphenylhydrazine and 2,4-dichloropyrimidine. The initial step involves the formation of the pyrazolopyrimidine core through a cyclization reaction. This is followed by the introduction of the tetrahydro-2-furanylmethylamine moiety via nucleophilic substitution reactions. The reaction conditions generally require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrahydro-2-furanylmethylamine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wirkmechanismus
The mechanism of action of N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flubendiamide: N2-[1,1-Dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-{2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1,2-benzenedicarboxamide.
Bromomethyl methyl ether: 1-Bromomethyl methyl ether.
Potassium peroxymonosulfate: KHSO5 · 0.5KHSO4 · 0.5K2SO4.
Uniqueness
N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine is unique due to its specific structural features and the presence of both pyrazolopyrimidine and tetrahydro-2-furanylmethylamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-4-2-5-13(8-12)22-17-15(10-21-22)16(19-11-20-17)18-9-14-6-3-7-23-14/h2,4-5,8,10-11,14H,3,6-7,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWWCJPWYHVQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B4058374.png)


![1-(3,4-DICHLOROBENZOYL)-4-[3-(3,5-DIMETHYLPYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE](/img/structure/B4058389.png)

![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-N-(2-furylmethyl)propanamide](/img/structure/B4058403.png)
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)


![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058430.png)
![methyl 3-methyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058432.png)

![1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B4058453.png)
![N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4058456.png)
